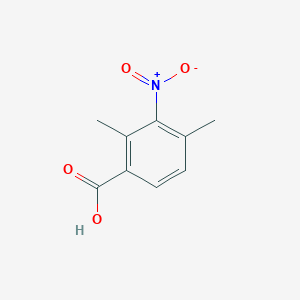

2,4-Dimethyl-3-nitrobenzoic acid

Description

Significance of Nitrobenzoic Acid Derivatives in Contemporary Organic Synthesis and Materials Science

Nitrobenzoic acids and their derivatives are a versatile class of organic compounds that serve as crucial intermediates and building blocks in numerous scientific and industrial applications. ontosight.ai Their importance stems from the presence of the nitro (-NO₂) group, a strong electron-withdrawing group, and the carboxylic acid (-COOH) group, which can undergo a wide variety of chemical transformations. ontosight.ainumberanalytics.com

In organic synthesis, nitrobenzoic acid derivatives are foundational precursors for a range of more complex molecules. ontosight.ai The nitro group can be readily reduced to an amino group (-NH₂), opening a pathway to synthesize aminobenzoic acids, which are key components in the production of dyes, pharmaceuticals, and polymers. wikipedia.orgwikipedia.org For instance, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, used in some dyes, while 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine. wikipedia.orgwikipedia.org The carboxylic acid group itself allows for the formation of esters, amides, acid chlorides, and anhydrides, further expanding their synthetic utility. numberanalytics.commsu.edu These derivatives are used in the flavor and fragrance industry, as well as in the manufacture of polymers like nylon. numberanalytics.com

In the field of materials science, the unique electronic properties conferred by the nitro group make these compounds valuable. They are used in the creation of functional materials, including certain polymers and specialty chemicals. ontosight.aisigmaaldrich.com For example, 4-nitrobenzoic acid is used in the preparation of metal-organic frameworks (MOFs) and other coordination polymers. sigmaaldrich.com The rigid structure of the benzene (B151609) ring combined with the reactive functional groups allows for the design of materials with specific thermal, optical, or electronic characteristics.

Contextualizing 2,4-Dimethyl-3-nitrobenzoic Acid among Isomeric and Analogous Aromatic Carboxylic Acids

2,4-Dimethyl-3-nitrobenzoic acid is one of several isomers of dimethyl-nitrobenzoic acid. The specific arrangement of the methyl, nitro, and carboxyl groups on the benzene ring significantly influences the compound's properties and reactivity. The positions of these substituents affect the electronic distribution within the aromatic ring and the steric hindrance around the reactive carboxyl group.

When compared to its isomers, such as 2,4-dimethyl-5-nitrobenzoic acid and 3,5-dimethyl-4-nitrobenzoic acid, the unique steric and electronic environment of the 3-nitro isomer sets it apart. The proximity of the nitro group to one of the methyl groups and the carboxyl group in 2,4-Dimethyl-3-nitrobenzoic acid can lead to distinct intramolecular interactions that are absent in other isomers.

| Compound Name | Molecular Formula | CAS Number |

| 2,4-Dimethyl-3-nitrobenzoic acid | C₉H₉NO₄ | 39053-47-9 nih.gov |

| 2,4-Dimethyl-5-nitrobenzoic acid | C₉H₉NO₄ | 220504-75-6 nih.gov |

| 3,5-Dimethyl-4-nitrobenzoic acid | C₉H₉NO₄ | 3095-38-3 nih.gov |

| 2,3-Dimethyl-4-nitrobenzoic acid | C₉H₉NO₄ | 90564-15-1 nih.gov |

Analogous aromatic carboxylic acids, such as benzoic acid and its other substituted derivatives (e.g., toluic acids, chlorobenzoic acids), provide a broader context. britannica.com Like these analogs, 2,4-Dimethyl-3-nitrobenzoic acid can undergo typical reactions of aromatic carboxylic acids, including esterification, amide formation, and reduction of the carboxylic acid. numberanalytics.com However, the presence of the nitro group also allows for reactions specific to nitroaromatics, primarily its reduction to an amine.

Evolution of Research Trajectories for Aromatic Nitrocarboxylic Acids

The study of aromatic nitro compounds has a long history, intertwined with the development of modern organic chemistry and the chemical industry. Benzoic acid itself was first described in 1560, obtained from the distillation of gum benzoin. britannica.com The introduction of the nitro group into aromatic systems became a significant area of research in the 19th century, driven by the demand for synthetic dyes and explosives. nih.gov

Early research focused on the synthesis of simple nitroaromatics. The nitration of benzoic acid, typically with a mixture of nitric and sulfuric acids, was an early method to produce nitrobenzoic acids. ontosight.aiontosight.ai This reaction primarily yields 3-nitrobenzoic acid, as the carboxyl group is a meta-director for electrophilic aromatic substitution. numberanalytics.comwikipedia.org The synthesis of other isomers, like 2-nitrobenzoic and 4-nitrobenzoic acid, often required alternative routes, such as the oxidation of the corresponding nitrotoluenes. wikipedia.orgwikipedia.org

The 20th century saw an expansion in the applications of these compounds, moving beyond dyes to pharmaceuticals and polymers. numberanalytics.comwikipedia.org This shift prompted more detailed investigations into the reaction mechanisms and the synthesis of more complex, polysubstituted derivatives. The development of advanced analytical techniques allowed for a deeper understanding of the structure-property relationships in these molecules. Research trajectories evolved from simple synthesis and characterization to the targeted design of nitroaromatic carboxylic acids as functional components in more complex systems, including medicinal agents and advanced materials. acs.orgchemicalbook.com The study of compounds like 2,4-Dimethyl-3-nitrobenzoic acid represents this modern focus on creating molecules with precisely tailored properties based on the strategic placement of multiple functional groups.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dimethyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUZCIJRGFXZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302597 | |

| Record name | 2,4-Dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39053-47-9 | |

| Record name | 2,4-Dimethyl-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,4 Dimethyl 3 Nitrobenzoic Acid

Regioselective Synthesis Strategies for Dimethylnitrobenzoic Acid Frameworks

The creation of the 2,4-Dimethyl-3-nitrobenzoic acid structure hinges on regioselective reactions that can introduce substituents at specific positions on the aromatic ring. The two main retrosynthetic approaches are the oxidation of a methyl group on a dimethylnitrobenzene molecule or the nitration of a dimethylbenzoic acid. Each pathway presents unique challenges and advantages related to the directing effects of the existing substituents and the selectivity of the chemical transformation.

Oxidation of Substituted Dimethylnitrobenzene Precursors

One viable synthetic route involves the selective oxidation of one of the two methyl groups of a suitable dimethylnitrobenzene precursor. This approach requires an oxidant system capable of distinguishing between the two alkyl groups, or a precursor where the methyl groups are electronically distinct, to achieve chemo- and regioselectivity. The starting material for this route would logically be 1,3-dimethyl-2-nitrobenzene.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting benzylic methyl groups to carboxylic acids. masterorganicchemistry.com However, its application in biphasic systems (e.g., water and an organic solvent) is often limited by the low solubility of permanganate in the organic phase where the substrate resides. researchgate.net Phase-transfer catalysis (PTC) is a technique used to overcome this limitation. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the permanganate anion (MnO₄⁻) from the aqueous phase to the organic phase. thieme-connect.comscirp.org In the organic phase, the now-soluble "naked" permanganate ion is a highly reactive and effective oxidant.

This method has been successfully applied to the oxidation of various alkylbenzenes. masterorganicchemistry.comthieme-connect.com For instance, studies on the oxidation of 2,4-dimethylnitrobenzene (an isomer of the ideal precursor) with potassium permanganate in the presence of TBAB have demonstrated the efficacy of this approach. researchgate.net Another approach involves using dilute nitric acid as the oxidant in the presence of a phase transfer catalyst and a free radical initiator, which has been shown to successfully oxidize 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid with good yield. google.com

The key challenge in oxidizing a dimethylnitrobenzene is achieving chemo-selectivity (oxidizing only one of two methyl groups) and regioselectivity (oxidizing the desired methyl group). The presence of a phase-transfer catalyst can significantly influence the outcome of these reactions.

In a study on the oxidation of 2,4-dimethylnitrobenzene with KMnO₄, the reaction yielded only 4-nitro-1,3-benzenedicarboxylic acid in the absence of a PTC, indicating that both methyl groups were oxidized. researchgate.net However, when tetrabutylammonium bromide was introduced as a PTC, the reaction became milder and more selective, yielding 3-methyl-4-nitrobenzoic acid as the main product. researchgate.net This demonstrates that the PTC not only facilitates the reaction but also imparts a degree of chemo-selectivity, preventing over-oxidation. researchgate.net

The regioselectivity—which of the two methyl groups is oxidized—is governed by the electronic effects of the substituents on the ring. The electron-withdrawing nitro group deactivates the ring and can influence the reactivity of the adjacent methyl groups. The precise control needed to oxidize one specific methyl group in the presence of another remains a significant synthetic challenge.

| Precursor | Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dimethylnitrobenzene | KMnO₄ | None | 4-Nitro-1,3-benzenedicarboxylic acid | - | researchgate.net |

| 2,4-Dimethylnitrobenzene | KMnO₄ | Tetrabutylammonium bromide (TBAB) | 3-Methyl-4-nitrobenzoic acid | 41% | researchgate.net |

| 4-Nitro-o-xylene | Dilute HNO₃ | Cetyltrimethylammonium chloride / Azobisisobutyronitrile | 2-Methyl-4-nitrobenzoic acid | up to 83.5% | google.com |

Nitration of Substituted Benzoic Acid Derivatives

An alternative and more direct route to 2,4-Dimethyl-3-nitrobenzoic acid is the electrophilic nitration of 2,4-dimethylbenzoic acid. nih.govsigmaaldrich.com This strategy involves introducing the nitro group onto a pre-formed benzoic acid derivative. The success of this method is entirely dependent on the directing effects of the substituents already present on the benzene (B151609) ring.

Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. It is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. youtube.commasterorganicchemistry.com

The position where the nitronium ion attacks the benzene ring is determined by the directing effects of the substituents already attached to it. libretexts.org In the case of 2,4-dimethylbenzoic acid, there are three substituents whose directing effects must be considered:

Carboxyl Group (-COOH): This group is strongly electron-withdrawing and deactivating. It pulls electron density out of the aromatic ring, making the substitution reaction slower than it would be for benzene. youtube.com It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C3 and C5). truman.eduvedantu.com

Methyl Groups (-CH₃): These are electron-donating and activating groups. They push electron density into the ring, making it more nucleophilic and speeding up the reaction. They are ortho, para-directors. libretexts.org

In 2,4-dimethylbenzoic acid, these effects combine to determine the site of nitration. The carboxyl group at C1 directs to C3 and C5. The methyl group at C2 directs to its ortho (C3) and para (C6) positions. The methyl group at C4 directs to its ortho positions (C3 and C5). The directing effects of all three substituents converge and are reinforced at positions C3 and C5. The formation of 2,4-Dimethyl-3-nitrobenzoic acid indicates that substitution occurs preferentially at the C3 position.

| Substituent (Position) | Electronic Effect | Directing Influence | Favored Positions for Nitration |

|---|---|---|---|

| -COOH (C1) | Deactivating, Electron-Withdrawing | Meta | C3, C5 |

| -CH₃ (C2) | Activating, Electron-Donating | Ortho, Para | C3, C6 |

| -CH₃ (C4) | Activating, Electron-Donating | Ortho, Para | C3, C5 |

While the directing effects predict which isomers are likely to form, the final distribution of products is influenced by several factors.

Electronic Effects: In situations with multiple substituents, the most powerfully activating group typically governs the regiochemical outcome. masterorganicchemistry.com In 2,4-dimethylbenzoic acid, the two activating methyl groups direct the incoming electrophile to positions that are also targeted by the deactivating, meta-directing carboxyl group. This reinforcement makes positions 3 and 5 the most electronically favorable sites for substitution.

Steric Hindrance: The rate of substitution can be affected by the steric bulk of both the substituents on the ring and the electrophile itself. youtube.com In the case of 2,4-dimethylbenzoic acid, the C3 position is flanked by the C1-carboxyl group and the C2-methyl group, making it more sterically hindered than the C5 position. Despite this, the formation of the 3-nitro isomer is known, suggesting that the electronic directing effects favoring this position are strong enough to overcome the steric barrier.

Reaction Conditions: Temperature plays a critical role in isomer distribution. Nitration reactions are often conducted at low temperatures (e.g., 0 °C) to enhance selectivity and prevent the formation of unwanted byproducts, such as the ortho-isomer when nitrating benzoic acid. truman.edu Controlling the reaction conditions is essential for maximizing the yield of the desired isomer.

Amidation Reactions Leading to Substituted Benzamides

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids themselves, an activating agent is required.

A common laboratory-scale method involves converting the carboxylic acid to its acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 2,4-dimethyl-3-nitrobenzoyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, peptide coupling reagents can be employed for a direct, one-pot amidation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing it to be readily attacked by an amine to form the amide bond under mild conditions.

Reduction of the Nitro Group to Amino Functionality

The nitro group is a versatile functional group primarily because it can be cleanly reduced to an amino group (-NH₂), transforming the electronic properties of the aromatic ring. This reduction opens up a vast array of subsequent reactions, such as diazotization and Sandmeyer reactions.

Catalytic Hydrogenation: One of the most effective methods for this transformation is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas (H₂) over a metal catalyst. Palladium on carbon (Pd/C) is a common choice. This method is generally clean and high-yielding.

Metal-Acid Reduction: A classic and reliable method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). This reaction proceeds through a series of electron transfer and protonation steps to yield the corresponding anilinium salt, which is then neutralized with a base to liberate the free amine, 3-amino-2,4-dimethylbenzoic acid.

| Method | Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Methanol (B129727) or Ethanol solvent, room temp. to moderate heat | Clean reaction, high yield, simple workup |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl, or Zn/HCl | Refluxing in aqueous acid | Cost-effective, reliable, tolerates some functional groups |

| Transfer Hydrogenation | Hydrazine (N₂H₄) with Pd/C or Fe | Alcohol solvent, often at room temperature | Avoids use of pressurized H₂ gas |

Exploration of Substitution Reactions on the Aromatic Ring

Further substitution on the aromatic ring of 2,4-Dimethyl-3-nitrobenzoic acid via electrophilic aromatic substitution (EAS) is challenging. The ring is heavily substituted, and the presence of two strong deactivating groups—the nitro and carboxylic acid groups—significantly reduces its nucleophilicity. These groups direct incoming electrophiles to the meta position relative to themselves.

The only available position for substitution is C5. This position is meta to the carboxyl group (C1) and meta to the nitro group (C3). However, it is also ortho to one methyl group (C4) and para to the other (C2). The activating, ortho, para-directing influence of the methyl groups is counteracted by the powerful deactivating effects of the nitro and carboxyl groups. Therefore, forcing conditions, such as high temperatures and highly active electrophiles (e.g., using oleum (B3057394) for sulfonation or a strong Lewis acid catalyst for halogenation), would be required to achieve any further substitution, and yields would likely be low.

Carbon-Carbon Bond Forming Cross-Coupling Reactions

Modern cross-coupling reactions offer powerful tools for forming new carbon-carbon bonds. To make 2,4-Dimethyl-3-nitrobenzoic acid a viable partner in such reactions, it typically needs to be modified.

Suzuki-Miyaura Coupling: For this reaction, the aromatic ring needs to bear a halide (Br, I) or a triflate group. If a halogenated version of the starting material were used (e.g., 5-bromo-2,4-dimethylbenzoic acid nitrated to give 5-bromo-2,4-dimethyl-3-nitrobenzoic acid), this derivative could be coupled with a boronic acid in the presence of a palladium catalyst and a base.

Denitrative Coupling: A more recent development is the use of the nitro group itself as a leaving group in cross-coupling reactions. While still an emerging field, methods for the denitrative Suzuki-Miyaura coupling of nitroarenes have been reported. These reactions typically require specific palladium catalysts with specialized phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-NO₂ bond. This would allow for the direct replacement of the nitro group with an aryl or vinyl group, providing a novel pathway for derivatization.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethyl 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2,4-Dimethyl-3-nitrobenzoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for assigning all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The structure of 2,4-Dimethyl-3-nitrobenzoic acid features five distinct proton environments: two aromatic protons, two magnetically non-equivalent methyl groups, and a carboxylic acid proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically above 10 ppm.

Aromatic Protons (H-5 and H-6): The two adjacent protons on the aromatic ring form an AX spin system and are expected to appear as doublets. The H-6 proton, being ortho to the electron-withdrawing carboxylic acid group, is expected to resonate at a lower field (higher ppm) than the H-5 proton.

Aliphatic Methyl Protons (-CH₃): The two methyl groups at positions C-2 and C-4 are in different chemical environments and will appear as two distinct singlets. The methyl group at C-2, situated between the nitro and carboxyl groups, is expected to be more deshielded and appear at a slightly higher chemical shift compared to the methyl group at C-4.

Predicted ¹H NMR Data for 2,4-Dimethyl-3-nitrobenzoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 10.0 | Broad Singlet |

| H-6 | 7.9 - 8.2 | Doublet |

| H-5 | 7.2 - 7.4 | Doublet |

| C2-CH₃ | 2.5 - 2.7 | Singlet |

| C4-CH₃ | 2.3 - 2.5 | Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The molecule possesses nine distinct carbon atoms.

Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the 165-175 ppm range.

Aromatic Carbons: Six unique signals are expected for the aromatic ring. The carbons directly attached to substituents (C-1, C-2, C-3, C-4) are known as quaternary carbons and have chemical shifts influenced by the substituent's electronic effects. C-3 (bonded to the nitro group) and C-1 (bonded to the carboxyl group) are expected to be significantly downfield. The protonated carbons (C-5 and C-6) will appear in the typical aromatic region, with C-6 expected to be slightly more downfield than C-5.

Methyl Carbons (-CH₃): The two methyl carbons will resonate in the aliphatic region (15-25 ppm), with their specific shifts reflecting the substitution pattern on the ring.

Predicted ¹³C NMR Data for 2,4-Dimethyl-3-nitrobenzoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-3 | 148 - 152 |

| C-2 | 138 - 142 |

| C-4 | 135 - 140 |

| C-1 | 130 - 134 |

| C-6 | 128 - 132 |

| C-5 | 124 - 128 |

| C2-CH₃ | 18 - 22 |

| C4-CH₃ | 15 - 19 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a key cross-peak would be observed between the aromatic protons H-5 and H-6, confirming their adjacent relationship on the ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. ambeed.com It would definitively link the H-5 signal to the C-5 signal, H-6 to C-6, and the protons of each methyl group to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for identifying the placement of quaternary carbons and piecing the fragments together. guidechem.com Key expected correlations include:

Correlations from the C2-CH₃ protons to carbons C-1, C-2, and C-3.

Correlations from the C4-CH₃ protons to carbons C-3, C-4, and C-5.

Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.

Correlation from the aromatic proton H-6 to the carbonyl carbon (C=O) and C-2.

Predicted Key HMBC Correlations for Structural Confirmation

| Proton | Correlates to Carbon(s) |

| H-5 | C-1, C-3, C-4, C-6 |

| H-6 | C-1 (C=O), C-2, C-4, C-5 |

| C2-CH₃ | C-1, C-2, C-3 |

| C4-CH₃ | C-3, C-4, C-5 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a fingerprint of the compound.

FTIR spectroscopy is particularly effective for identifying polar functional groups. The spectrum of 2,4-Dimethyl-3-nitrobenzoic acid is expected to be dominated by absorptions from the carboxylic acid and nitro groups.

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretches: Aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is predicted to appear around 1680-1710 cm⁻¹.

NO₂ Stretches: The nitro group should give rise to two distinct, strong absorptions: an asymmetric stretch near 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1370 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Predicted FTIR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Nitro Group | Asymmetric N-O Stretch | 1520 - 1560 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Nitro Group | Symmetric N-O Stretch | 1340 - 1370 | Strong |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to non-polar bonds and symmetric vibrations.

NO₂ Symmetric Stretch: The symmetric nitro stretch, expected around 1340-1370 cm⁻¹, often produces a very strong and easily identifiable signal in the Raman spectrum.

Aromatic Ring Vibrations: The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to strong Raman signals.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are also clearly visible in the Raman spectrum.

The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and supporting the structural elucidation derived from NMR spectroscopy.

Predicted Key Raman Shifts

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | Strong |

| Aromatic | Ring Breathing | 990 - 1010 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1340 - 1370 | Very Strong |

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and elemental composition of compounds. For a molecule such as 2,4-Dimethyl-3-nitrobenzoic acid, various ionization techniques can be employed to generate gas-phase ions for mass analysis, each offering distinct advantages for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with exceptional accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.

For 2,4-Dimethyl-3-nitrobenzoic acid, with the chemical formula C₉H₉NO₄, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. The experimentally determined exact mass via HRMS should closely match this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition. The exact mass of 2,4-Dimethyl-3-nitrobenzoic acid has been computed to be 195.05315777 Da. nih.gov This level of accuracy is crucial for distinguishing it from other potential isobaric compounds.

Table 1: HRMS Data for 2,4-Dimethyl-3-nitrobenzoic Acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NO₄ | nih.gov |

| Computed Exact Mass | 195.05315777 Da | nih.gov |

Electrospray Ionization (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally fragile or non-volatile molecules, including those like 2,4-Dimethyl-3-nitrobenzoic acid. nih.gov The method involves dissolving the analyte in a solvent and spraying it through a high-voltage capillary to create an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions with minimal fragmentation. nih.govyoutube.com

In ESI-MS, 2,4-Dimethyl-3-nitrobenzoic acid would typically be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, due to its acidic carboxylic group. The detection of these quasi-molecular ions allows for the direct determination of the compound's molecular weight. ESI can be coupled with tandem mass spectrometry (MS/MS), where these molecular ions are fragmented to provide detailed structural information. nih.govnih.gov The choice of solvent and the use of additives, such as weak acids or bases, can be optimized to enhance the ionization efficiency and yield of the desired molecular ion. dss.go.th

Matrix-Assisted Laser Desorption/Ionization (MALDI) for Direct Sample Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that enables the analysis of a wide array of molecules with minimal fragmentation. wikipedia.orgyoutube.com In this method, the analyte is co-crystallized with an excess of a matrix compound—a small organic molecule that strongly absorbs laser energy at a specific wavelength. youtube.comuni-muenster.de A pulsed laser irradiates the sample, and the matrix absorbs the energy, leading to the desorption and ionization of both the matrix and the analyte molecules. wikipedia.org

MALDI-MS is known for its high sensitivity and tolerance to salts and other contaminants in the sample. uni-muenster.de It typically produces singly charged ions, such as protonated [M+H]⁺, sodiated [M+Na]⁺, or potassiated [M+K]⁺ molecules, which simplifies the resulting mass spectrum. uni-muenster.denih.gov The selection of an appropriate matrix is critical and depends on the analyte's properties. nih.gov For a small organic molecule like 2,4-Dimethyl-3-nitrobenzoic acid, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used. nih.govtcichemicals.com MALDI's ability to analyze samples directly from surfaces also makes it a powerful tool for imaging mass spectrometry, which can visualize the spatial distribution of molecules in tissue sections. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, providing insights into the electronic structure of the compound.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of 2,4-Dimethyl-3-nitrobenzoic acid is determined by the presence of several chromophores: the benzene (B151609) ring, the nitro group (-NO₂), and the carboxylic acid group (-COOH). These groups contain π electrons and non-bonding (n) electrons that can undergo electronic transitions upon absorbing UV-Vis radiation.

The benzene ring itself exhibits characteristic absorptions due to π → π* transitions. The nitro group is a strong chromophore and also an auxochrome that can significantly influence the absorption spectrum. The presence of the nitro group, along with the methyl and carboxylic acid substituents on the aromatic ring, affects the energy of the molecular orbitals. This leads to shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity (ε) compared to unsubstituted benzoic acid. nist.govnist.gov

The electronic transitions expected for this molecule include:

π → π transitions:* Associated with the aromatic system, these are typically high-energy transitions occurring in the UV region.

n → π transitions:* These transitions involve the non-bonding electrons on the oxygen atoms of the nitro and carboxylic acid groups. They are generally of lower energy than π → π* transitions and can sometimes extend into the visible region, potentially imparting color to the compound.

The specific λₘₐₓ values depend on the solvent used and the pH of the solution, as the ionization state of the carboxylic acid group can alter the electronic properties of the molecule. researchgate.net For comparison, p-nitrobenzoic acid shows a maximum absorption at approximately 270 nm. nih.gov The substitution pattern on 2,4-Dimethyl-3-nitrobenzoic acid, with two electron-donating methyl groups and an electron-withdrawing nitro group, will modulate the electronic transitions within the molecule.

Table 2: Expected Electronic Transitions for 2,4-Dimethyl-3-nitrobenzoic Acid

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Aromatic Ring, C=O (Carboxyl), N=O (Nitro) | Ultraviolet (< 400 nm) |

Crystallographic Analysis and Solid State Research of 2,4 Dimethyl 3 Nitrobenzoic Acid

Single Crystal X-ray Diffraction (SCXRD) Studies

Detailed experimental data from single-crystal X-ray diffraction—the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid—is not available in the public domain for 2,4-dimethyl-3-nitrobenzoic acid. Such studies are fundamental for understanding the molecule's solid-state conformation and its interactions with neighboring molecules.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without experimental SCXRD data, the fundamental crystallographic parameters of 2,4-dimethyl-3-nitrobenzoic acid, including its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ), have not been determined. This foundational information is a prerequisite for any detailed structural analysis.

Conformational Analysis of the 2,4-Dimethyl-3-nitrobenzoic Acid Molecule in the Solid State

A detailed conformational analysis, which would describe the torsion angles between the carboxylic acid group, the nitro group, and the benzene (B151609) ring, is not possible without experimental structural data. The steric hindrance between the ortho-methyl group, the nitro group, and the carboxylic acid group likely forces these functional groups out of the plane of the benzene ring, but the exact dihedral angles in the solid state are yet to be determined.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

No powder X-ray diffraction patterns for 2,4-dimethyl-3-nitrobenzoic acid are publicly available. PXRD is a key technique for identifying crystalline phases and is instrumental in the study of polymorphism—the ability of a compound to exist in more than one crystal structure. The existence of polymorphs for this compound remains an open question. Research on related compounds, such as p-nitrobenzoic acid, has shown the existence of polymorphism, suggesting that 2,4-dimethyl-3-nitrobenzoic acid might also exhibit this phenomenon under different crystallization conditions.

Crystal Engineering and Supramolecular Assembly

The study of crystal engineering and supramolecular assembly focuses on understanding and controlling how molecules organize themselves in the solid state through intermolecular interactions.

Exploration of Other Non-Covalent Interactions (e.g., Halogen Bonds, π-π Stacking)

Studies on structurally similar compounds, such as 1,2-dimethyl-3-nitrobenzene, have revealed the presence of weak C-H···O interactions and π-π stacking in their crystal structures. nih.gov For substituted benzoic acids, the nature and geometry of π-π stacking can be influenced by the substituents on the aromatic ring. These interactions can range from face-to-face to offset and edge-to-face arrangements. The presence of electron-donating methyl groups and an electron-withdrawing nitro group in 2,4-Dimethyl-3-nitrobenzoic acid is expected to influence the electronic distribution of the aromatic ring, thereby modulating the nature of the π-π stacking interactions. Research on other substituted benzoic acids has shown that such interactions are crucial in the formation of stable crystalline forms. acs.org

While halogen bonds are not applicable to 2,4-Dimethyl-3-nitrobenzoic acid due to the absence of halogen atoms, the principles of their directional nature are analogous to other non-covalent interactions that contribute to the crystal packing.

Co-crystallization and Formation of Molecular Salts with Organic Bases

The formation of multi-component crystals, such as co-crystals and molecular salts, is a widely used strategy to modify the physicochemical properties of a compound. This is particularly relevant in the pharmaceutical industry for improving aspects like solubility and stability. For 2,4-Dimethyl-3-nitrobenzoic acid, the carboxylic acid group provides a prime site for forming hydrogen bonds with suitable co-formers or for proton transfer to an organic base to form a molecular salt.

Screening for co-crystals often involves techniques like liquid-assisted grinding, solvent evaporation, and slurry crystallization. acs.orgnih.gov For instance, studies on 3-nitrobenzoic acid have explored its potential to form co-crystals with various partners. acs.orgnih.gov The success of co-crystallization is dependent on the pKa difference between the acid and the co-former. A small pKa difference typically leads to co-crystal formation, while a large difference favors the formation of a salt.

The interaction of 2,4-Dimethyl-3-nitrobenzoic acid with organic bases would likely lead to the formation of molecular salts. The proton from the carboxylic acid would be transferred to the basic nitrogen atom of the organic base, forming a carboxylate anion and a corresponding cation. These ionic species would then be held together by strong N-H+···O- hydrogen bonds, a common feature in the crystal structures of molecular salts of carboxylic acids.

Studies on Solid Solution Formation with Structurally Related Benzoic Acids

Solid solutions, where one compound is incorporated into the crystal lattice of another structurally similar compound, are of interest for tuning material properties. Research on binary systems of substituted nitrobenzoic acids has demonstrated that the likelihood and extent of solid solution formation are influenced by the nature and position of the substituents.

The following table summarizes findings from a study on solid solution formation between different substituted nitrobenzoic acids, illustrating the range of observed solubilities.

| Binary System Components | Host | Guest | Maximum Guest Solubility (mol%) |

| 2-Methyl-4-nitrobenzoic acid | 2-Chloro-4-nitrobenzoic acid | 2-Methyl-4-nitrobenzoic acid | ~5 |

| 2-Chloro-4-nitrobenzoic acid | 2-Methyl-4-nitrobenzoic acid | 2-Chloro-4-nitrobenzoic acid | ~40 |

| 4-Methyl-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | 4-Methyl-3-nitrobenzoic acid | ~30 |

| 4-Chloro-3-nitrobenzoic acid | 4-Methyl-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | ~50 |

Data adapted from a study on substituted nitrobenzoic acids.

Nucleation Kinetics and Crystallization Phenomena

For benzoic acid and its derivatives, nucleation is influenced by factors such as supersaturation, temperature, solvent, and the presence of impurities. Studies on the crystallization kinetics of benzoic acid have employed population balance modeling to determine nucleation and growth rates. acs.org The interfacial energy between the crystal and the surrounding medium is a key parameter in classical nucleation theory, and for benzoic acid, it has been estimated to be around 0.015 J/m². acs.org

Computational and Theoretical Chemistry Investigations of 2,4 Dimethyl 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties.

Geometry Optimization and Prediction of Molecular Structure

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 2,4-Dimethyl-3-nitrobenzoic acid, this would involve calculating bond lengths, bond angles, and dihedral angles. While specific data is unavailable, a study on the related compound 4-methyl-3-nitrobenzoic acid using the B3LYP/6-311++G basis set provided detailed optimized geometrical parameters, which serves as an example of the expected output of such a study. researchgate.net A similar investigation for 2,4-Dimethyl-3-nitrobenzoic acid would yield a data table of its precise structural parameters.

Electronic Structure Analysis, including HOMO-LUMO Energy Gaps

Analysis of the electronic structure provides insight into a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical to this understanding. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. iaea.orgmasterorganicchemistry.com A smaller gap generally implies higher reactivity. For 2,4-Dimethyl-3-nitrobenzoic acid, these calculations would quantify its electronic characteristics, but specific energy values from published research are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents. In nitrobenzoic acid derivatives, the electronegative oxygen atoms of the nitro and carboxylic acid groups would be expected to be regions of negative potential (typically colored red or yellow), while the hydrogen of the carboxylic acid would be a site of positive potential (blue). This mapping provides a visual guide to the molecule's reactive sites. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior and conformational flexibility of a compound.

Dynamic Behavior and Conformational Flexibility in Different Media

MD simulations could predict how 2,4-Dimethyl-3-nitrobenzoic acid behaves in various environments, such as in a vacuum or in different solvents. These simulations would track the molecule's conformational changes, including the rotation of the nitro, carboxylic acid, and methyl groups. This analysis is crucial for understanding how the molecule might interact with biological targets or other chemicals in a solution, but no specific MD simulation studies for this compound have been published.

Solute-Solvent Interaction Studies

The interaction between a solute and a solvent is a critical factor that governs solubility, reactivity, and bioavailability. For 2,4-dimethyl-3-nitrobenzoic acid, these interactions are dictated by its distinct functional groups: a carboxylic acid group, a nitro group, and two methyl groups attached to a benzene (B151609) ring. Theoretical investigations into the solvation of substituted benzoic acids provide a framework for understanding these interactions. jbiochemtech.comnih.gov

The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like water and alcohols. ijstr.org The nitro group, with its electronegative oxygen atoms, is a strong hydrogen bond acceptor. nih.gov Conversely, the aromatic ring and the two methyl groups are non-polar and contribute to hydrophobic interactions, favoring dissolution in non-polar solvents. nih.gov

Thermodynamic studies on substituted benzoic acids have shown that the position of substituents significantly affects solvation and partitioning behavior. nih.gov For 2,4-dimethyl-3-nitrobenzoic acid, the presence of both polar (carboxyl and nitro) and non-polar (methyl) groups suggests a complex solvation behavior. In aqueous media, the molecule's orientation would likely involve the polar groups interacting with water molecules while the hydrophobic portions are shielded.

The balance between hydrophilicity and lipophilicity can be estimated using computed descriptors. The octanol-water partition coefficient (LogP) is a key parameter in these studies. A positive LogP value indicates a preference for lipid or non-polar environments. The computed XLogP3-AA value for 2,4-dimethyl-3-nitrobenzoic acid is 2.2, indicating a higher solubility in octanol (B41247) than in water and suggesting a predominantly lipophilic character. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are essential in medicinal chemistry and environmental science for predicting the behavior of new chemical entities, reducing the need for extensive experimental testing. For nitroaromatic compounds, QSAR models have been developed to predict properties ranging from toxicity to reactivity. nih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For 2,4-dimethyl-3-nitrobenzoic acid, a variety of these descriptors have been computationally derived and are available through public databases. nih.gov

Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are particularly important for predicting the reactivity of nitroaromatic compounds. nih.gov The ELUMO is often correlated with a compound's ability to accept electrons, which is a key aspect of the reactivity of nitroaromatics. nih.govnih.gov Physicochemical properties like the octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA) are crucial for predicting a molecule's pharmacokinetic behavior. nih.gov

Below is a table of selected computed molecular descriptors for 2,4-dimethyl-3-nitrobenzoic acid.

| Descriptor Type | Descriptor Name | Value | Source |

|---|---|---|---|

| Physicochemical | Molecular Weight | 195.17 g/mol | nih.gov |

| Physicochemical | XLogP3-AA (LogP) | 2.2 | nih.gov |

| Electronic | Topological Polar Surface Area (TPSA) | 83.1 Ų | nih.gov |

| Constitutional | Hydrogen Bond Donor Count | 1 | nih.gov |

| Constitutional | Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Topological | Rotatable Bond Count | 2 | nih.gov |

| Geometric | Exact Mass | 195.05315777 Da | nih.gov |

The molecular descriptors derived for 2,4-dimethyl-3-nitrobenzoic acid can be used to predict its chemical reactivity and potential applications. The electron-withdrawing nature of the nitro group, combined with the carboxylic acid group, significantly influences the electronic properties of the aromatic ring. nih.gov

The nitro group makes the aromatic ring electron-deficient, which in turn makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov Theoretical studies have shown that the addition of a nucleophile to the electron-deficient ring is often the rate-limiting step in these reactions. nih.gov The presence of two electron-donating methyl groups on the ring of 2,4-dimethyl-3-nitrobenzoic acid will modulate this reactivity. Electron-donating groups can destabilize the conjugate base, making the benzoic acid less acidic compared to an unsubstituted one. libretexts.org

The reactivity of the nitro group itself is a key feature. It can be reduced to an amino group, which is a common transformation for nitroaromatic compounds and a critical step in the synthesis of many pharmaceutical and industrial chemicals. acs.org The feasibility and conditions of this reduction can be modeled using computational methods.

QSAR models developed for other nitroaromatic compounds have demonstrated correlations between descriptors like ELUMO, EHOMO, and electrophilicity with properties such as mutagenicity and carcinogenicity. nih.gov For instance, a lower ELUMO value is generally associated with higher reactivity towards nucleophiles, which can include biological macromolecules like DNA, leading to potential toxicity. nih.gov While specific QSAR models for 2,4-dimethyl-3-nitrobenzoic acid are not publicly available, the existing models for similar compounds provide a strong basis for estimating its potential biological and chemical activities. nih.govui.ac.id

The carboxylic acid function provides a site for reactions such as esterification. ijstr.org The rate and equilibrium of such reactions are influenced by the electronic effects of the other substituents on the ring. These properties are critical for its potential use as a synthon in organic synthesis.

Chemical Reactivity and Mechanistic Studies of 2,4 Dimethyl 3 Nitrobenzoic Acid

Acid-Base Properties and Proton Transfer Mechanisms

The acidity of 2,4-dimethyl-3-nitrobenzoic acid is primarily determined by the dissociation of the carboxylic acid proton. The pKa value, a measure of this acidity, is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nitro group is expected to increase the acidity (lower the pKa value) compared to benzoic acid, while the electron-donating methyl groups are expected to decrease the acidity (increase the pKa value).

Proton transfer mechanisms in reactions involving 2,4-dimethyl-3-nitrobenzoic acid are fundamental to its role as an acid catalyst or as a substrate in acid-base reactions. In aqueous solution, the primary proton transfer event is the dissociation of the carboxylic acid proton to yield a carboxylate anion and a hydronium ion. The extent of this dissociation is governed by the compound's pKa. In non-aqueous environments, the proton transfer dynamics will depend on the nature of the solvent and the base present.

| Compound | pKa |

| 2-Nitrobenzoic Acid | 2.18 |

| 3-Nitrobenzoic Acid | 3.45 |

| 4-Nitrobenzoic Acid | 3.44 |

| Benzoic Acid | 4.20 |

| 2,4-Dimethyl-3-nitrobenzoic acid | Estimated > 2.18 and < 4.20 |

This table presents the pKa values of related compounds to provide context for the estimated acidity of 2,4-dimethyl-3-nitrobenzoic acid.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic studies specifically on 2,4-dimethyl-3-nitrobenzoic acid are limited in the available literature. However, analysis of related compounds, such as the isomers of nitrobenzoic acid, can provide insights into the expected behavior of this compound.

A study on the thermal decomposition of nitrobenzoic acid isomers revealed that the thermal stability and decomposition kinetics are significantly influenced by the position of the nitro group scielo.br. The initial exothermic decomposition temperatures for ortho-, meta-, and para-nitrobenzoic acid were found to be in the range of 250-400 °C, with the ortho isomer showing the lowest onset temperature scielo.br. This suggests that the proximity of the nitro and carboxylic acid groups can facilitate decomposition. For 2,4-dimethyl-3-nitrobenzoic acid, the nitro group is in a sterically hindered position between two methyl groups, which might influence its thermal stability. The decomposition is likely to be a single n-order reaction, as observed for the nitrobenzoic acid isomers scielo.br.

The heat of release (ΔH) for the decomposition of nitrobenzoic acid isomers ranges from 335.61 to 542.27 J/g scielo.br. It is expected that the decomposition of 2,4-dimethyl-3-nitrobenzoic acid would also be a highly exothermic process. The thermal risk index (TRI), a parameter used to assess the thermal hazard, was found to be higher for the para and meta isomers of nitrobenzoic acid scielo.br. A similar assessment would be necessary to determine the specific thermal hazards associated with 2,4-dimethyl-3-nitrobenzoic acid.

Catalytic Aspects of Reactions Involving the Nitro and Carboxylic Acid Groups

The carboxylic acid and nitro functionalities of 2,4-dimethyl-3-nitrobenzoic acid can both participate in a variety of catalytic reactions.

The carboxylic acid group can undergo catalytic esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters masterorganicchemistry.com. For nitrobenzoic acids, catalysts such as sulfuric acid or toluene (B28343) sulfonic acids are effective google.com. The reaction is typically carried out by heating the mixture and removing the water formed as a byproduct, often through azeotropic distillation google.comgoogle.com. More recent methods for the esterification of nitrobenzoic acids include the use of N-bromosuccinimide (NBS) as a catalyst under mild conditions nih.gov. For example, 4-nitrobenzoic acid can be esterified with methanol (B129727) at 70 °C in the presence of 7 mol% NBS to give a high yield of the corresponding methyl ester nih.gov. It is expected that 2,4-dimethyl-3-nitrobenzoic acid would undergo similar catalytic esterification reactions.

The nitro group is susceptible to catalytic reduction to an amino group. This transformation is of great industrial importance for the synthesis of anilines. Typical catalysts for the hydrogenation of nitroaromatic compounds include palladium on carbon (Pd/C), platinum, and rhodium researchgate.net. The reduction is usually carried out using hydrogen gas or a hydrogen donor like sodium borohydride (B1222165) (NaBH4) in the presence of the catalyst researchgate.net. The resulting 3-amino-2,4-dimethylbenzoic acid is a valuable synthetic intermediate. The presence of other functional groups on the aromatic ring can influence the rate and selectivity of the catalytic hydrogenation.

| Reaction Type | Functional Group | Catalyst Examples |

| Esterification | Carboxylic Acid | H₂SO₄, Toluene sulfonic acid, NBS |

| Hydrogenation | Nitro Group | Pd/C, Pt, Rh |

This table summarizes common catalytic transformations for the functional groups present in 2,4-dimethyl-3-nitrobenzoic acid.

Photochemical Reactivity of the Nitroaromatic Moiety

The photochemical reactivity of nitroaromatic compounds is a well-documented field of study. Upon absorption of UV light, the nitro group can undergo a variety of transformations. While specific photochemical studies on 2,4-dimethyl-3-nitrobenzoic acid are not available in the reviewed literature, the behavior of other nitrobenzoic acids, such as p-nitrobenzoic acid, can provide a basis for understanding its potential photoreactivity.

The photodegradation of p-nitrobenzoic acid has been investigated, often in the context of environmental remediation mdpi.com. In the presence of a photocatalyst like titanium dioxide (TiO₂), p-nitrobenzoic acid can be degraded under UV irradiation mdpi.com. The degradation process typically involves the generation of highly reactive hydroxyl radicals, which attack the aromatic ring, leading to its eventual mineralization. The efficiency of photodegradation can be enhanced by modifying the photocatalyst, for example, by doping with metal ions mdpi.com.

In the absence of a photocatalyst, the direct photolysis of nitroaromatic compounds can also occur, though typically with lower quantum yields. The specific photochemical pathways for 2,4-dimethyl-3-nitrobenzoic acid would depend on the irradiation wavelength and the reaction medium. Potential reactions could include the reduction of the nitro group, decarboxylation, or modification of the aromatic ring. The presence of the methyl groups may also influence the photochemical behavior by altering the electronic properties and providing alternative reaction sites.

Applications in Advanced Materials and Organic Synthesis

2,4-Dimethyl-3-nitrobenzoic Acid as a Versatile Synthetic Building Block

Nitrobenzoic acids are a class of organic compounds that serve as important intermediates in chemical production fishersci.comwikipedia.org. The reactivity of both the nitro group and the carboxylic acid group allows for the synthesis of a wide array of more complex molecules.

Synthesis of Fine Chemicals and Specialty Chemicals

Nitrobenzoic acid and its derivatives are recognized as essential materials in the pharmaceutical industry and for producing other specialty chemicals nih.gov. A common synthetic route for nitroaromatic compounds involves the reduction of the nitro group to an amine. For instance, 3-nitrobenzoic acid is a known precursor for 3-aminobenzoic acid, which is used in the preparation of certain dyes wikipedia.org. This transformation highlights a key potential application for 2,4-Dimethyl-3-nitrobenzoic acid in creating similarly functionalized molecules that are valuable in the dye and pharmaceutical industries. Furthermore, the carboxylic acid functional group can undergo various reactions, such as conversion to esters or amides, broadening its utility as a versatile building block in organic synthesis orgsyn.org.

Precursor for Advanced Polymeric Materials and Coordination Complexes

Nitro-containing ligands, including derivatives of nitrobenzoic acid, are widely employed due to their versatility in forming coordination compounds nih.govnih.gov. These compounds can serve as building blocks for creating larger, more complex structures. Specifically, the ability of ligands like 3,5-dinitrobenzoate (B1224709) to form coordination polymers and interesting supramolecular architectures has been noted mdpi.com. This suggests that 2,4-Dimethyl-3-nitrobenzoic acid could similarly act as a precursor for advanced polymeric materials. The development of polymer-bound nitrobenzoic acids has been explored for the synthesis of complex scaffolds like benzodiazepines, demonstrating the integration of these molecules into polymer-based synthesis methodologies nih.gov.

Research on Metal Complexes and Coordination Chemistry

The study of coordination compounds with nitrobenzoic acid ligands is an active area of research, driven by their intriguing structural possibilities and potential applications nih.govnih.gov. The synergy between the nitrobenzoate-derived ligand and a metal center can lead to novel properties and functions nih.gov.

Exploration of Ligand Properties of the Carboxylate and Nitro Groups

The chemical functionality of 2,4-Dimethyl-3-nitrobenzoic acid makes it a prime candidate for investigation as a ligand in coordination chemistry. Benzoate ligands are widely used in bioinorganic chemistry because the carboxylate group can exhibit various coordination modes with metal ions nih.gov. Additionally, the nitro group can also participate in coordination, as seen in the crystal structures of complexes with metallic centers like sodium, potassium, and silver mdpi.com. This dual functionality allows nitrobenzoic acids to act as versatile ligands, capable of forming stable complexes and extended networks nih.govmdpi.com.

Synthesis and Structural Characterization of Derived Coordination Compounds

The synthesis of coordination compounds with nitrobenzoic acid derivatives can result in a variety of structures, including mono-, di-, and trinuclear complexes mdpi.com. Research has documented the synthesis and characterization of numerous metal complexes with various isomers of nitrobenzoic acid, such as those involving cobalt (Co), nickel (Ni), and silver (Ag) mdpi.com. For example, silver(I) complexes with 3-nitrobenzoate have been synthesized and characterized mdpi.com. The study of these compounds involves elucidating their crystalline structures and understanding their electronic properties through crystallographic analysis and computational calculations nih.govmdpi.com. While specific complexes of 2,4-Dimethyl-3-nitrobenzoic acid are not detailed in the reviewed literature, the established reactivity of related nitrobenzoic acids provides a strong foundation for synthesizing and characterizing its coordination compounds.

Development of Functional Organic Frameworks

The design and synthesis of metal-organic frameworks (MOFs) have garnered significant interest due to their diverse architectures and potential applications in areas like gas storage and separation nih.gov. Building these frameworks often relies on organic ligands that can connect metal ions or clusters into extended, porous structures.

Using ligands based on nitro-substituted benzoic acids is a promising strategy for creating novel MOFs. For example, three different MOFs have been successfully constructed using 3-nitro-4-(pyridin-4-yl)benzoic acid as the ligand, demonstrating that a single ligand can produce frameworks with different topologies nih.gov. The resulting MOFs exhibited properties such as photoluminescence and selective gas adsorption nih.gov. Given the demonstrated ability of related molecules to form such ordered, functional materials, 2,4-Dimethyl-3-nitrobenzoic acid represents a potential building block for the future development of new functional organic frameworks.

Table of Compound Properties

This table summarizes the key computed properties for 2,4-Dimethyl-3-nitrobenzoic acid.

| Property | Value | Source |

| IUPAC Name | 2,4-dimethyl-3-nitrobenzoic acid | nih.gov |

| CAS Number | 39053-47-9 | nih.gov |

| Molecular Formula | C₉H₉NO₄ | nih.gov |

| Molecular Weight | 195.17 g/mol | nih.gov |

| Polar Surface Area | 83.1 Ų | nih.gov |

Table of Mentioned Compounds

Interactions with Biological Systems and Biologically Inspired Chemical Research Excluding Clinical/dosage Information

Studies on Interactions with Macromolecules (e.g., DNA, Human Serum Albumin)

A thorough search of scientific databases yields no specific studies detailing the interactions between 2,4-Dimethyl-3-nitrobenzoic acid and key biological macromolecules like Deoxyribonucleic acid (DNA) or Human Serum Albumin (HSA). Research on other substituted nitrobenzoic acids often employs techniques such as electronic absorption and fluorescence spectroscopy to investigate binding affinities and mechanisms with these macromolecules. For instance, studies on copper(II) complexes of 4-chloro-3-nitrobenzoic acid have demonstrated intercalative binding to calf thymus DNA (CT-DNA) and static quenching of HSA fluorescence mdpi.com. However, no such investigations have been published for 2,4-Dimethyl-3-nitrobenzoic acid itself.

There are no available spectroscopic studies, such as fluorescence quenching or absorption titration, to elucidate the binding mechanism of 2,4-Dimethyl-3-nitrobenzoic acid with DNA or HSA. Consequently, there is no scientific evidence to suggest whether its interaction would involve intercalative binding, groove binding, or electrostatic interactions with DNA, nor is there data on its quenching effects on the intrinsic fluorescence of proteins like HSA.

Due to the absence of binding studies, the biophysical characteristics of molecular recognition between 2,4-Dimethyl-3-nitrobenzoic acid and biological targets remain uncharacterized. There is no data available on the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) or the binding constants that would describe such interactions.

Patent Literature and Commercial Research Trends Involving 2,4 Dimethyl 3 Nitrobenzoic Acid

Overview of Emerging Industrial and Research Chemical Applications

The primary application of 2,4-dimethyl-3-nitrobenzoic acid appears to be as an intermediate in organic synthesis. Its availability from chemical suppliers that cater to research and industrial clients suggests its use as a building block for the creation of more complex molecules, particularly in the pharmaceutical and specialty chemical sectors.

Nitroaromatic compounds, including nitrobenzoic acids, are important precursors in the synthesis of a wide range of functional materials and biologically active molecules. The nitro group can be readily reduced to an amino group, which then allows for a variety of further chemical transformations.

Key Research and Industrial Interest Areas:

Pharmaceutical Intermediates: Nitrobenzoic acid derivatives are crucial in drug synthesis. For example, 3-nitrobenzoic acid is an intermediate in the preparation of 3-aminobenzoic acid and azo dyes. nih.gov While direct applications of 2,4-dimethyl-3-nitrobenzoic acid in marketed drugs are not prominently documented, its structural motifs are relevant to medicinal chemistry. The development of novel therapeutic agents often involves the synthesis of libraries of related compounds for screening, and 2,4-dimethyl-3-nitrobenzoic acid could serve as a scaffold or intermediate in such endeavors.

Azo Dyes and Pigments: The amino derivatives of nitrobenzoic acids are used in the synthesis of azo dyes. nih.gov The reduction of the nitro group on 2,4-dimethyl-3-nitrobenzoic acid would yield 3-amino-2,4-dimethylbenzoic acid, a potential precursor for novel dyes and pigments.

Materials Science: Nitroaromatic compounds are sometimes used in the development of energetic materials or as precursors for polymers and other advanced materials. For instance, salts of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4,6-trinitroanilino benzoic acid (TABA) have been studied as potential energetic ballistic modifiers. researchgate.net

Agrochemicals: The synthesis of some agrochemicals involves nitroaromatic intermediates. The specific utility of 2,4-dimethyl-3-nitrobenzoic acid in this field is not well-documented but remains a potential area of application given the common synthetic pathways in the industry.

Table 2: Potential and Documented Applications of Nitrobenzoic Acid Derivatives

| Application Area | Specific Use | Compound Class | Reference |

| Pharmaceuticals | Intermediate for 3-aminobenzoic acid | 3-Nitrobenzoic acid | nih.gov |

| Dyes and Pigments | Precursor for Azo Dyes | 3-Nitrobenzoic acid | nih.gov |

| Energetic Materials | Ballistic Modifiers | Salts of TABA and NTO | researchgate.net |

| Organic Synthesis | General Building Block | 2,4-Dimethyl-3-nitrobenzoic acid | researchgate.netnih.gov |

This table highlights the application areas for nitrobenzoic acids, providing context for the potential uses of 2,4-dimethyl-3-nitrobenzoic acid.

The research landscape for 2,4-dimethyl-3-nitrobenzoic acid itself is not extensive. However, the broader class of nitrobenzoic acids continues to be an active area of research, particularly in the development of new synthetic methodologies and their application in creating novel functional molecules.

Future Research Directions and Unexplored Avenues for 2,4 Dimethyl 3 Nitrobenzoic Acid

Development of Sustainable and Green Chemistry Approaches for its Synthesis

Traditional synthesis routes for nitroaromatic compounds often rely on harsh conditions and hazardous reagents, such as mixed acid nitration (HNO₃/H₂SO₄), which pose environmental and safety challenges. The future of 2,4-Dimethyl-3-nitrobenzoic acid synthesis lies in the adoption of green chemistry principles to enhance sustainability, reduce waste, and improve safety. jddhs.com

Key research avenues include:

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents to replace the conventional mixed-acid system is a priority. Research into reagents like 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate, which has shown success in other nitration reactions, could offer a greener pathway with potentially higher regioselectivity and simpler work-up procedures.

Catalytic Oxidation: The oxidation of the methyl group on the precursor 3-nitro-o-xylene is a critical step. Future work should focus on moving away from strong, stoichiometric oxidants like potassium permanganate (B83412) or potassium dichromate. google.com A promising direction is the development of catalytic systems that use clean oxidants, such as molecular oxygen from the air, in conjunction with a catalyst. google.com This approach significantly reduces inorganic waste and improves the atom economy of the process.

Green Solvents and Conditions: The use of volatile organic solvents (VOCs) is a major contributor to the environmental impact of chemical processes. researchgate.net Research into alternative reaction media is crucial. Deep Eutectic Solvents (DES), which are biodegradable, non-hazardous, and often reusable, present a compelling alternative for various organic transformations and could be adapted for the synthesis of 2,4-Dimethyl-3-nitrobenzoic acid. researchgate.net Furthermore, exploring solvent-free reaction conditions, potentially assisted by microwave irradiation or mechanochemistry (grinding), could lead to more efficient and environmentally benign processes. jddhs.comchemijournal.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Anticipated Benefits |

|---|---|---|---|

| Nitration | Use of concentrated HNO₃/H₂SO₄ mixture | Brønsted acidic ionic liquids; solid acid catalysts | Reduced acid waste, improved regioselectivity, enhanced safety. |

| Oxidation | Strong oxidants (e.g., KMnO₄, K₂Cr₂O₇) google.com | Catalytic oxidation using air (O₂) google.com | High atom economy, elimination of heavy metal waste, lower cost. |

| Solvent | Volatile organic compounds (VOCs) | Deep Eutectic Solvents (DES); solvent-free conditions researchgate.netchemijournal.com | Reduced pollution, improved safety, potential for solvent recycling. |

Exploration of Novel Catalytic Transformations and Derivatizations

Beyond improving its synthesis, future research should focus on expanding the chemical utility of 2,4-Dimethyl-3-nitrobenzoic acid through novel catalytic transformations. The existing functional groups—a carboxylic acid, a nitro group, and two methyl groups—offer multiple handles for derivatization.

Advanced Catalysis: Modern catalytic methods can unlock new reaction pathways. For instance, low-valent ruthenium complexes have demonstrated unique catalytic activity for chemo- and regio-selective C-C bond-forming reactions. researchgate.net Investigating the use of such catalysts with derivatives of 2,4-Dimethyl-3-nitrobenzoic acid could lead to the synthesis of complex molecules with high atom efficiency. researchgate.net

Selective Functionalization: The selective transformation of one functional group in the presence of others is a key challenge. Future work could explore catalysts for the selective reduction of the nitro group to an amine without affecting the carboxylic acid. This would yield 3-amino-2,4-dimethylbenzoic acid, a valuable building block for dyes, pharmaceuticals, and polymers.

Novel Derivatization Reagents: While standard derivatization of the carboxylic acid group (e.g., esterification, amidation) is well-established, new reagents can impart unique properties. For example, developing derivatization strategies that introduce chargeable moieties can significantly enhance ionization efficiency for sensitive analysis by liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). ddtjournal.com This is analogous to the use of reagents like 4-bromo-N-methylbenzylamine for other biological organic acids, which aids in their detection and quantification. researchgate.netnih.gov

Table 2: Potential Catalytic Systems for Novel Transformations

| Catalyst Type | Target Transformation | Potential Product Class | Rationale/Example |

|---|---|---|---|

| Ruthenium Complexes | C-C bond formation/coupling reactions | Complex polycyclic or functionalized aromatics | Known for high atom efficiency and novel transformations via η3-allyl intermediates. researchgate.net |

| Chemo-selective Hydrogenation Catalysts (e.g., modified Pd/C) | Selective nitro group reduction | 3-Amino-2,4-dimethylbenzoic acid and derivatives | Access to amino-aromatic building blocks for polymers and dyes. |

Investigation of New Applications in Specialized Materials Science

The unique substitution pattern of 2,4-Dimethyl-3-nitrobenzoic acid makes it an intriguing candidate for the development of advanced materials. Its rigid aromatic core and versatile functional groups can be exploited to create polymers and functional materials with tailored properties.

High-Performance Polymers: After reduction of the nitro group to an amine, the resulting 3-amino-2,4-dimethylbenzoic acid could serve as a monomer for synthesizing polyamides, polyimides, or polybenzoxazoles. The dimethyl substituents may enhance solubility and processability while maintaining high thermal stability, making these polymers suitable for aerospace or microelectronics applications.

Corrosion Inhibitors: Structurally related compounds, such as 3-nitrobenzoic acid, have been shown to be effective corrosion inhibitors for mild steel in acidic solutions. guidechem.com The mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective barrier. guidechem.com It is a logical avenue of research to investigate whether 2,4-Dimethyl-3-nitrobenzoic acid exhibits similar or enhanced corrosion-inhibiting properties, with the additional methyl groups potentially modifying its adsorption characteristics.

Functional Dyes and Pigments: The core structure is a chromophore that can be chemically modified to produce dyes. The nitro and carboxyl groups provide handles for tuning the electronic properties and for anchoring the molecule to substrates. Derivatization of the core could lead to new colorants with specialized properties for use in textiles, coatings, or electronic displays.

Deeper Mechanistic Understanding of Complex Chemical Reactions

A fundamental understanding of the reaction mechanisms involving 2,4-Dimethyl-3-nitrobenzoic acid is essential for optimizing existing transformations and designing new ones. Modern computational chemistry offers powerful tools to probe these mechanisms at a molecular level.